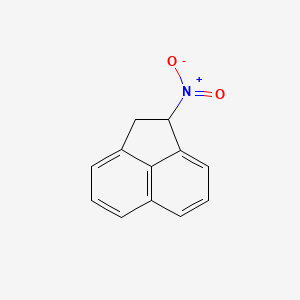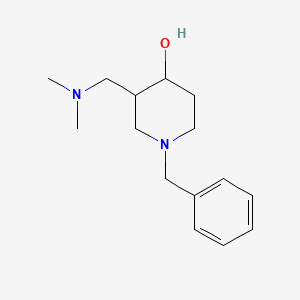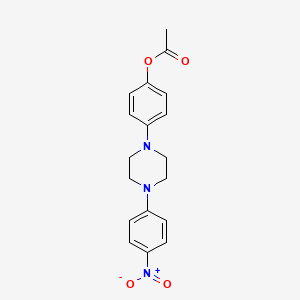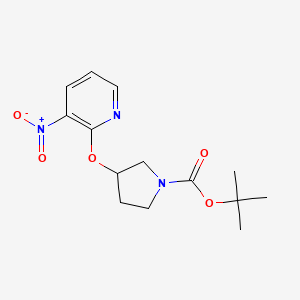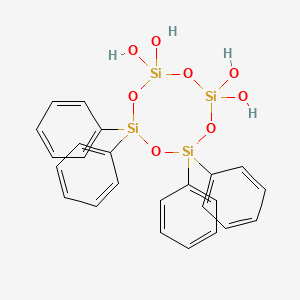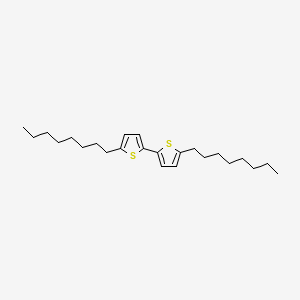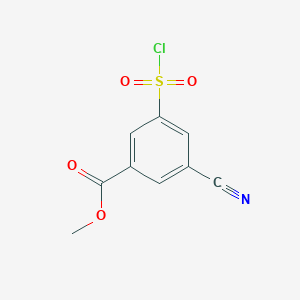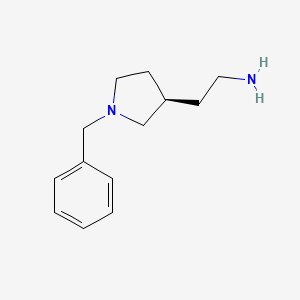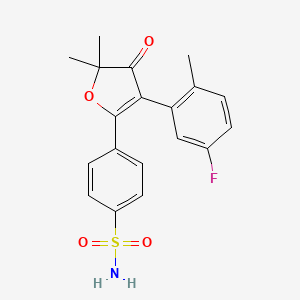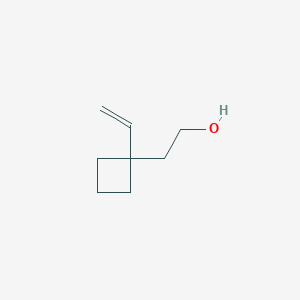
1-Ethenylcyclobutaneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenylcyclobutaneethanol is an organic compound characterized by a cyclobutane ring with an ethenyl group and an ethanol group attached. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the strained ring system of cyclobutane, making it a valuable subject in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutaneethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the product is often purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-Ethenylcyclobutaneethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Cyclobutane carboxylic acid.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
科学的研究の応用
1-Ethenylcyclobutaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
作用機序
The mechanism by which 1-ethenylcyclobutaneethanol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions make the compound versatile in both chemical and biological contexts.
類似化合物との比較
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with sedative and anticonvulsant effects.
Cyclobutanol: A simpler alcohol with a cyclobutane ring, lacking the ethenyl group.
Cyclobutene: A cyclobutane derivative with a double bond, used in various organic reactions.
Uniqueness: 1-Ethenylcyclobutaneethanol is unique due to its combination of a strained cyclobutane ring, a reactive ethenyl group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-(1-ethenylcyclobutyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(6-7-9)4-3-5-8/h2,9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQTOOSLOQJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
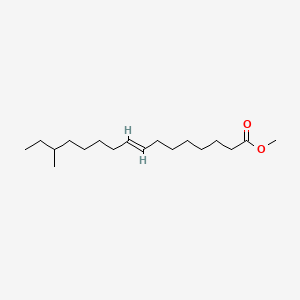

![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
